![molecular formula C19H21BrN4O2S B2531749 5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893907-29-4](/img/structure/B2531749.png)
5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization processes or domino reactions . A common approach for the synthesis of thioxopyrimidines and their condensed analogs is based on [3+3], [4+2], [5+1] cyclization processes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented .Scientific Research Applications
Synthesis and Application of Pyrimidine Derivatives
Hybrid Catalysts for Synthesis of Pyrimidine Scaffolds
- Pyrimidine derivatives, including the closely related pyrano[2,3-d]pyrimidines, are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Innovative synthetic pathways have been developed for these derivatives using a variety of hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts. These methods aim to overcome challenges associated with the structural complexity of pyrimidine scaffolds, highlighting the importance of these compounds in developing lead molecules for research and therapeutic applications (Parmar et al., 2023).
Regioselectivity in Bromination of Pyrimidine Analogs
- The study on the regioselectivity of bromination in dimethylpyridines, which share structural similarities with pyrimido[4,5-d]pyrimidine derivatives, demonstrates the influence of substituents on the bromination patterns. This research provides insights into the synthetic strategies that can be employed to selectively functionalize pyrimidine derivatives, potentially affecting their biological activity and utility in scientific research (Thapa et al., 2014).
Structure-Activity Relationship in Pyrimidine Nucleoside Analogues
- An extensive review of pyrimidine base and nucleoside analogs as inhibitors of specific enzymes showcases the significance of structural modifications on the biological activities of these compounds. This underscores the potential of pyrimido[4,5-d]pyrimidine derivatives in the rational design of new inhibitors, highlighting their applications in medicinal chemistry and drug development (Niedzwicki et al., 1983).
Future Directions
properties
IUPAC Name |
5-[(4-bromophenyl)methylsulfanyl]-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O2S/c1-4-5-6-14-21-16-15(18(25)24(3)19(26)23(16)2)17(22-14)27-11-12-7-9-13(20)10-8-12/h7-10H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWUHWCZVLJYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)Br)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.